Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

Catalog No.
S844539
CAS No.
1173021-76-5
M.F
C11H14NNaO4S
M. Wt
279.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulf...

CAS Number

1173021-76-5

Product Name

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

IUPAC Name

sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

Molecular Formula

C11H14NNaO4S

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1

InChI Key

WWFKJLARXKHBKN-UHFFFAOYSA-M

SMILES

CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+]

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by its sulfonate group, which imparts unique properties such as increased solubility in water and potential biological activity. The compound has a complex structure that includes an ethyl and methyl substituent on the aromatic ring, contributing to its chemical behavior and interactions. This compound is often studied in the context of herbicide metabolism, particularly as a metabolite of S-metolachlor, a widely used herbicide in agriculture .

Herbicide Activity

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, also known by its common name S-Metolachlor, is a selective herbicide studied in scientific research for its weed control properties. S-Metolachlor belongs to the chloroacetanilide herbicide class and functions by inhibiting seed germination and root growth in susceptible plants PubChem: ). Research explores S-Metolachlor's application in various agricultural settings for controlling weeds that compete with crops ScienceDirect: .

Environmental Fate Studies

Scientific research investigates the environmental fate of S-Metolachlor, including its degradation pathways and potential impact on non-target organisms. Studies examine the breakdown of S-Metolachlor in soil and water to understand its persistence in the environment Journal of Agricultural and Food Chemistry: . Additionally, research explores the effect of S-Metolachlor on soil microbial communities and potential risks to beneficial insects like pollinators Archives of Environmental Contamination and Toxicology: ).

Analytical Methods Development

Research efforts focus on developing and improving analytical methods for detecting and quantifying S-Metolachlor in environmental samples. These methods are crucial for monitoring S-Metolachlor levels in soil, water, and food products to ensure food safety and environmental protection Journal of Chromatography A: .

Involving sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate primarily revolve around its role as a metabolite. It can undergo transformations through hydrolysis or photodegradation, leading to various degradation products. For instance, during photodegradation, it can break down into simpler compounds under light exposure, which is significant for understanding its environmental impact and persistence .

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate exhibits biological activity that is particularly relevant in the context of herbicide metabolism. As a metabolite of S-metolachlor, it may influence the herbicidal efficacy and environmental behavior of the parent compound. Studies have indicated that metabolites like this compound can retain some level of biological activity, potentially affecting non-target organisms in agricultural settings .

The synthesis of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate typically involves chemical processes that introduce the sulfonate group to the 2-oxoethanesulfonate framework. While specific synthetic routes are not detailed in the available literature, it generally follows pathways similar to those used for synthesizing other sulfonated compounds. This may include reactions involving amines and sulfonic acid derivatives under controlled conditions to ensure proper functionalization .

This compound has applications primarily in agricultural chemistry, particularly in studies related to herbicide metabolism. Its role as a metabolite allows researchers to track the degradation pathways of herbicides like S-metolachlor in environmental samples. Furthermore, due to its solubility properties, it may be utilized in formulations that require effective dispersal in aqueous systems .

Interaction studies involving sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that this compound can interact with various enzymes and microbial communities in soil, influencing both its degradation rate and ecological impact. Understanding these interactions is crucial for assessing the environmental fate of herbicides and their metabolites .

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate shares structural similarities with several other sulfonated compounds. Below are some comparable compounds along with their unique features:

Compound NameUnique Features
Sodium Metolachlor EthanesulfonateDirectly related as a parent compound; widely used herbicide
Sodium Acetochlor EthanesulfonateAnother herbicide metabolite; similar sulfonate structure
Sodium 2-(4-methylphenyl)amino-2-oxoethanesulfonateContains a different aromatic substituent; potential for different biological activity
Sodium 2-(3-bicyclo[2.2.1]heptanyl)-1,1,2,2-tetrafluoroethanesulfonic acidContains fluorinated groups; distinct physical properties

The uniqueness of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate lies in its specific substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions compared to other sulfonated compounds.

Dates

Modify: 2023-08-16

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